molecular formula C23H21NO4S2 B11136108 4-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate

4-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate

Cat. No.: B11136108
M. Wt: 439.6 g/mol
InChI Key: YLGOBLMWDCUUGS-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(5Z)-4-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-METHYLBENZOATE is a complex organic compound featuring a thiazolidine ring, a phenyl group, and a benzoate ester

Preparation Methods

The synthesis of 4-{[(5Z)-4-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-METHYLBENZOATE typically involves multi-step organic reactions. One common method includes the formation of the thiazolidine ring through a cyclization reaction involving a thiol and a carbonyl compound. The oxolan-2-ylmethyl group is introduced via an alkylation reaction, and the final esterification step involves the reaction of the phenyl group with 3-methylbenzoic acid under acidic conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-{[(5Z)-4-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-METHYLBENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity. The oxolan-2-ylmethyl group may enhance the compound’s binding affinity to certain receptors, while the phenyl and benzoate groups contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Similar compounds include those with thiazolidine rings and benzoate esters, such as:

    Dabrafenib: An anticancer drug containing a thiazole ring.

    Dasatinib: Another anticancer agent with a thiazole moiety.

    Ixabepilone: A chemotherapeutic agent with a thiazole ring.

    Epothilone: A class of anticancer drugs with thiazole rings

4-{[(5Z)-4-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-METHYLBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H21NO4S2

Molecular Weight

439.6 g/mol

IUPAC Name

[4-[(Z)-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C23H21NO4S2/c1-15-4-2-5-17(12-15)22(26)28-18-9-7-16(8-10-18)13-20-21(25)24(23(29)30-20)14-19-6-3-11-27-19/h2,4-5,7-10,12-13,19H,3,6,11,14H2,1H3/b20-13-

InChI Key

YLGOBLMWDCUUGS-MOSHPQCFSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)CC4CCCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.